molecular formula C8H8ClFN2O B1608346 2-(2-Chloro-6-fluorophenyl)acetohydrazide CAS No. 669740-15-2

2-(2-Chloro-6-fluorophenyl)acetohydrazide

Cat. No. B1608346
M. Wt: 202.61 g/mol
InChI Key: JFQBTQNVMZJVLN-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O and a molecular weight of 202.62 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2-Chloro-6-fluorophenyl)acetohydrazide is 1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(2-Chloro-6-fluorophenyl)acetohydrazide is a solid substance at room temperature . It has a molecular weight of 202.62 .

Scientific Research Applications

Supramolecular Architectures and Quantum Chemical Insights

The study conducted by Khalid et al. (2021) highlights the rapid synthesis of novel pyridine-based hydrazone derivatives, including compounds related to 2-(2-Chloro-6-fluorophenyl)acetohydrazide, using ultrasonication. These compounds were analyzed for their structures through spectral analysis and X-ray crystallography. Quantum chemical insights into their geometry, nonlinear optical properties, molecular orbitals, and natural bond orbitals were obtained through density functional theory. The research underscores the importance of non-covalent interactions, such as hydrogen bonding, in materials architecture, offering insights into the structural stabilization and charge transfer processes of these compounds, which could be pivotal for developing advanced materials with remarkable nonlinear optical properties (Khalid et al., 2021).

Anticancer and Antitubercular Activity

Research by Salahuddin et al. (2014) and Eldehna et al. (2015) has expanded into the medicinal potential of hydrazide derivatives. These studies explore the synthesis and in vitro evaluation of compounds for their anticancer activity against various cancer cell lines and their antimycobacterial activity against M. tuberculosis. These findings suggest that derivatives of 2-(2-Chloro-6-fluorophenyl)acetohydrazide and related compounds could serve as a foundation for the development of new antitubercular and anticancer agents, highlighting the versatility and therapeutic potential of these chemical frameworks (Salahuddin et al., 2014); (Eldehna et al., 2015).

Fluoride Sensing

Jose et al. (2018) investigated acylhydrazone derivatives synthesized from hydrazides for their ability to sense fluoride ions. This research indicates that 2-(2-Chloro-6-fluorophenyl)acetohydrazide derivatives could potentially be used to develop sensitive and selective fluoride sensors, leveraging their specific binding affinity and spectrofluorometric changes in response to fluoride ions, which could have significant applications in environmental monitoring and analytical chemistry (Jose et al., 2018).

Safety And Hazards

For safety information and potential hazards associated with 2-(2-Chloro-6-fluorophenyl)acetohydrazide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQBTQNVMZJVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395969
Record name 2-(2-chloro-6-fluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)acetohydrazide

CAS RN

669740-15-2
Record name 2-(2-chloro-6-fluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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